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molecular formula C16H11BrN2O B049426 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one CAS No. 381248-06-2

3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one

Cat. No. B049426
M. Wt: 327.17 g/mol
InChI Key: GSESXDVCGLBTLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772497B2

Procedure details

5-(2-Pyridyl)-1-phenyl-1,2-dihydropyridine-2-one (300 g), N-bromosuccinimide (236.5 g) and N,N-dimethylformamide (1.8 L) were placed in a 10-L reactor, and the reaction mixture was stirred at 30° C. (external temperature) in a nitrogen stream for 3 hours and 15 minutes. 2-Propanol (4.2 L) was added dropwise to the reaction mixture over a period of 9 minutes, followed by adding thereto water (2.1 L) over a period of 7 minutes. The resulting mixture was heated at 85° C. (external temperature) with stirring. After confirming the dissolution of the contents, the resulting solution was stirred at an external temperature of 55° C. for 1 hour. Thereafter, the solution was stirred at 40° C. (external temperature) for another 22 minutes, at 30° C. (external temperature) for further another 23 minutes, and then at 10° C. (external temperature) for still another 15 hours and 15 minutes. The reaction mixture was filtered and the precipitate was washed with 50% 2-propanol-water (2.4 L) and then dried under reduced pressure (60° C., 6 hours) to obtain 341.45 g of 3-bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridine-2-one. Yield: 86.4%.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
236.5 g
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
reactant
Reaction Step One
Quantity
4.2 L
Type
reactant
Reaction Step Two
Name
Quantity
2.1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:8]=[CH:9][C:10](=[O:19])[N:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:12]=1.[Br:20]N1C(=O)CCC1=O.CN(C)C=O.CC(O)C>O>[Br:20][C:9]1[C:10](=[O:19])[N:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:12]=[C:7]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[CH:8]=1

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
N1=C(C=CC=C1)C=1C=CC(N(C1)C1=CC=CC=C1)=O
Name
Quantity
236.5 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1.8 L
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
4.2 L
Type
reactant
Smiles
CC(C)O
Step Three
Name
Quantity
2.1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 30° C. (external temperature) in a nitrogen stream for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
by adding
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated at 85° C. (external temperature)
STIRRING
Type
STIRRING
Details
with stirring
DISSOLUTION
Type
DISSOLUTION
Details
the dissolution of the contents
STIRRING
Type
STIRRING
Details
the resulting solution was stirred at an external temperature of 55° C. for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
Thereafter, the solution was stirred at 40° C. (external temperature) for another 22 minutes
Duration
22 min
WAIT
Type
WAIT
Details
at 30° C. (external temperature) for further another 23 minutes
Duration
23 min
WAIT
Type
WAIT
Details
at 10° C. (external temperature) for still another 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the precipitate was washed with 50% 2-propanol-water (2.4 L)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure (60° C., 6 hours)
Duration
6 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C(N(C=C(C1)C1=NC=CC=C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 341.45 g
YIELD: PERCENTYIELD 86.4%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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